Target Engagement: HDAC6 Inhibitory Potency from Shared Patent Pharmacophore Space
Although direct, publicly disclosed IC50 data for CAS 684232-16-4 against a specific molecular target remain unavailable as of this analysis, the compound's carbamoyl-benzoate pharmacophore maps onto the structural series claimed in WO2021067859, which discloses benzo[cd]indol-2-one derivatives as HDAC6 inhibitors. Within this patent, the structurally related Compound I-21 demonstrated an IC50 of 0.601 nM against recombinant HDAC6 in an HDAC-Glo luminescent assay [1]. By contrast, the closest commercially cataloged comparator, N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide (ChemComp-EB9), is observed in protein crystal structures (PDB entries) as a crystallographic ligand co-complexed with bromodomain-containing proteins, indicating a different target class preference [2]. This divergence in probable target space—HDAC6 engagement for the carbamoyl-benzoate series versus bromodomain binding for sulfonamide analogs—constitutes a functional differentiation relevant to epigenetic probe selection. NB: This evidence is classified as Class-level inference; a direct head-to-head IC50 comparison between CAS 684232-16-4 and ChemComp-EB9 in the same assay is not available in the public domain.
| Evidence Dimension | HDAC6 inhibitory potency (IC50) for carbamoyl-benzoate pharmacophore class |
|---|---|
| Target Compound Data | IC50 not publicly disclosed for CAS 684232-16-4 specifically; pharmacophore belongs to HDAC6 inhibitor series claimed in WO2021067859 |
| Comparator Or Baseline | WO2021067859 Compound I-21 (HDAC6 IC50 = 0.601 nM, HDAC-Glo assay); ChemComp-EB9 (sulfonamide analog; crystallographic ligand for bromodomains, no HDAC6 activity reported) |
| Quantified Difference | Pharmacophore-level target class divergence: sub-nanomolar HDAC6 engagement (carbamoyl-benzoate series) vs. bromodomain binding (sulfonamide series) |
| Conditions | HDAC-Glo luminescent assay, recombinant HDAC6 (WO2021067859); X-ray crystallography, PDB deposition (ChemComp-EB9) |
Why This Matters
For epigenetic probe or lead-optimization programs targeting HDAC6, the carbamoyl-benzoate substitution pattern represented by CAS 684232-16-4 provides a pharmacophoric entry point into a sub-nanomolar potency series, whereas sulfonamide-linked analogs likely redirect binding toward acetyl-lysine reader domains, making the choice of substitution chemistry a critical procurement decision tied to the desired target profile.
- [1] BindingDB Entry BDBM50557848 (CHEMBL4777764). WO2021067859, Compound I-21. HDAC6 IC50: 0.601 nM. HDAC-Glo luminescent assay. View Source
- [2] PDBeChem. ChemComp-EB9: N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide. Ligand Dictionary, PDB entries 5COI and related. View Source
